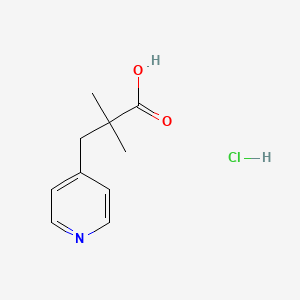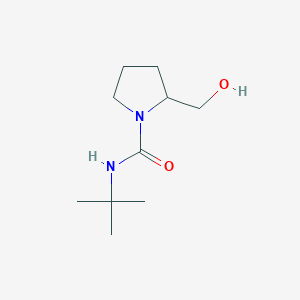
2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride" is not directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated. For instance, hydrochloride crystals based on a related imidazopyridine derivative were studied for their structural and magnetic properties . Another study focused on the molecular structure of a chlorinated imidazopyridine compound with a dimethylbutanoic acid group . Lastly, a complex molecular structure involving a propano and ethanoimino group was analyzed using two-dimensional NMR and X-ray structural determination . These studies provide insights into the behavior of structurally similar compounds, which may offer indirect information about the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves the use of hydrochloric acid to induce specific structural changes or to obtain hydrochloride crystals. For example, the slow diffusion of acetone into a methanol solution of an imidazopyridine derivative acidified with hydrochloric acid resulted in the formation of hydrochloride crystals with distinct magnetic properties . This suggests that the synthesis of "2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride" might also involve the use of hydrochloric acid to form the hydrochloride salt and potentially influence its crystalline structure.
Molecular Structure Analysis
The molecular structures of compounds similar to "2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride" have been characterized by various techniques. The imidazopyridine derivatives show different geometries and dihedral angles between the imidazopyridine group and the phenyl ring, which could influence the overall molecular conformation . Additionally, the presence of dimers and supramolecular interactions such as hydrogen bonds and anion-π interactions are crucial in determining the magnetic behavior and structural cohesion of these compounds . These findings could be extrapolated to hypothesize about the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactions involving related compounds often result in the formation of dimers or changes in the molecular configuration. For instance, isomerization reactions with hydrochloric acid can lead to different structural isomers with distinct properties . The formation of hydrogen bonds and other non-covalent interactions also plays a significant role in the stability and reactivity of these molecules . These insights can be used to predict the types of chemical reactions that "2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride" have been explored in the context of their crystal structures and magnetic properties. The formation of diamagnetic dimers and the presence of quasi-one-dimensional columnar stacking chains can affect the magnetic susceptibility and behavior of these compounds . The steric hindrance observed in the butanoic acid chain of a related molecule suggests that similar steric effects could be present in the compound of interest, potentially affecting its physical properties . These studies provide a foundation for understanding the potential properties of "2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride".
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride has been studied for its potential as a corrosion inhibitor. Research indicates its effectiveness in reducing corrosion rates in steel, particularly in hydrochloric acid solutions. This highlights its potential application in protecting metal surfaces in industrial environments (Bouklah et al., 2005).
Structural Diversity in Chemical Synthesis
The compound has also been used as a starting material in various alkylation and ring closure reactions. This process has been instrumental in creating a diverse library of compounds, demonstrating its versatility and utility in organic synthesis (Roman, 2013).
Pharmaceutical and Biomedical Analysis
In the field of pharmaceuticals and biomedical analysis, the compound has been utilized in methods like supercritical fluid chromatography. This application is particularly relevant for resolving racemic mixtures of carboxylic acids, which is crucial in the development of pharmaceutical compounds (Wu et al., 2016).
Reactivity in Organic Chemistry
The reactivity and structural properties of this compound have been a topic of interest in organic chemistry. Its role in generating pyridine derivatives and its involvement in various reaction mechanisms highlight its significance in the synthesis of complex organic molecules (Koch et al., 1990).
Antimicrobial and Antimycobacterial Activities
Research has explored the antimicrobial and antimycobacterial activities of derivatives of this compound. This points towards its potential application in developing new therapeutic agents targeting microbial infections (R.V.Sidhaye et al., 2011).
Wirkmechanismus
Target of Action
Similar compounds such as 3-pyridinepropionic acid have been used as ligands to make coordination polymers . They have also been used as bidentate chelating agents for the chelation of rare-earth ions, Eu 3+ and Tb 3+ for the fluorescence enhancement in sol-gels .
Mode of Action
Based on the properties of similar compounds, it may interact with its targets through the formation of coordination polymers or through chelation of certain ions .
Biochemical Pathways
Similar compounds have been involved in the formation of coordination polymers and the chelation of rare-earth ions .
Result of Action
Similar compounds have been known to enhance fluorescence in sol-gels through the chelation of rare-earth ions .
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-pyridin-4-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(2,9(12)13)7-8-3-5-11-6-4-8;/h3-6H,7H2,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJCNHLWQFIMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=NC=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3008639.png)
![2-Methylsulfonyl-2,7-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid](/img/structure/B3008643.png)
![Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)
![N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008645.png)

![4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B3008648.png)



![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008653.png)

![3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3008658.png)

